Evidence Item 1: C3d Peptide P16 Demonstrates Superior Phosphorylation Induction Efficiency Relative to Native Human C3
C3d Peptide P16 induces pp105 tyrosine phosphorylation with higher efficiency than native human C3 in Raji B lymphoma cells. The study demonstrated that trypsin-cleaved C3 (which exposes the C3d fragment) enhanced pp105 phosphorylation, and the synthetic 16-amino acid P16 peptide fully recapitulated this activity, whereas a fibrinogen-related 15-amino acid control peptide showed no effect [1].
| Evidence Dimension | In vitro pp105 tyrosine phosphorylation induction |
|---|---|
| Target Compound Data | C3d Peptide P16: Dose-dependent enhancement at 0.3–10 μM |
| Comparator Or Baseline | Native human C3 (lower efficiency); Fibrinogen-related 15-mer control peptide (no effect) |
| Quantified Difference | P16 more efficient than native C3; control peptide shows 0% induction |
| Conditions | Raji human B lymphoma cells; in vitro phosphorylation assay |
Why This Matters
This head-to-head evidence establishes P16 as a more efficient and chemically defined alternative to native C3 for pp105 phosphorylation studies, eliminating the need for enzymatic C3 cleavage to expose the active C3d fragment.
- [1] Lyamani F, et al. A 16 amino-acid synthetic peptide, derived from human C3d, carries regulatory activity on in vitro phosphorylation of a cellular component of the human B lymphoma cells, Raji. Biochem Biophys Res Commun. 1991;175(3):823-30. View Source
